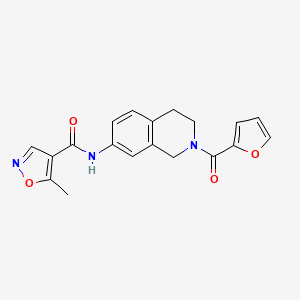

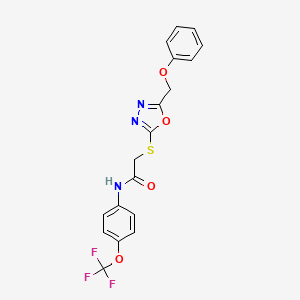

![molecular formula C18H14N2O5S B2897671 Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 519019-37-5](/img/structure/B2897671.png)

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate, also known as MBT-6, is a synthetic compound that has shown promising results in scientific research. MBT-6 belongs to the class of benzothiazole derivatives, which have been extensively studied due to their potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

"Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate" and its derivatives are recognized for their utility as building blocks in drug discovery. Durcik et al. (2020) highlighted the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are valuable in the synthesis of compounds with various bioactivities. These derivatives offer a versatile scaffold for substitution, enabling thorough exploration of chemical space for target ligand interactions (Durcik et al., 2020).

Photoreactions and Synthetic Applications

The compound has been involved in studies examining photoreactions, providing insights into the synthesis of complex molecules. Mahran et al. (1983) investigated the photoreactions of similar thiazole compounds in the presence of singlet oxygen, leading to various photolysis products. This study aids in understanding the reactivity and potential applications of thiazole derivatives in synthetic chemistry (Mahran et al., 1983).

Biological Activity and Drug Synthesis

Research has also delved into the biological activities of thiazole derivatives. Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates, including structures related to "Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate," demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity. This underlines the potential of thiazole derivatives in developing new antineoplastic and antifilarial agents (Ram et al., 1992).

Anti-inflammatory Applications

Thiazolo[3,2‐a]pyrimidines, derived from thiazole cores, have shown promising anti-inflammatory activity. Tozkoparan et al. (1998) synthesized novel thiazolo[3,2‐a]pyrimidine derivatives and tested their anti-inflammatory activity, demonstrating the therapeutic potential of thiazole derivatives in inflammation-related disorders (Tozkoparan et al., 1998).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others can interact with specific receptors or proteins to exert their effects.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, while others can interfere with metabolic pathways.

Result of Action

Based on the known biological activities of thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, or antitumor effects .

properties

IUPAC Name |

methyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c1-24-16(22)11-5-3-10(4-6-11)15(21)20-18-19-13-8-7-12(17(23)25-2)9-14(13)26-18/h3-9H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYSHLFAZYQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

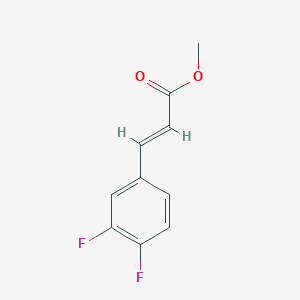

![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)

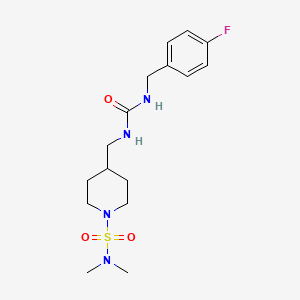

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)

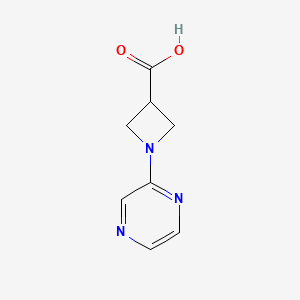

![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)

![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)

![1-[2-Fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2897605.png)

![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)